molecular formula C11H20O4 B8714527 8-(3-Hydroxypropyl)-1,4-dioxaspiro[4.5]decan-8-ol CAS No. 90214-47-4

8-(3-Hydroxypropyl)-1,4-dioxaspiro[4.5]decan-8-ol

Cat. No.: B8714527
CAS No.: 90214-47-4
M. Wt: 216.27 g/mol
InChI Key: GZTZUWMQRFTTCL-UHFFFAOYSA-N
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Description

8-(3-Hydroxypropyl)-1,4-dioxaspiro[4.5]decan-8-ol is a useful research compound. Its molecular formula is C11H20O4 and its molecular weight is 216.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

90214-47-4

Molecular Formula

C11H20O4

Molecular Weight

216.27 g/mol

IUPAC Name

8-(3-hydroxypropyl)-1,4-dioxaspiro[4.5]decan-8-ol

InChI

InChI=1S/C11H20O4/c12-7-1-2-10(13)3-5-11(6-4-10)14-8-9-15-11/h12-13H,1-9H2

InChI Key

GZTZUWMQRFTTCL-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1(CCCO)O)OCCO2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4-(3-Butenyl)-4-hydroxy-cyclohexanone ethylene ketal (1.8 g) in methanol (40 mL) was ozonized at -70° C. until a persistant blue color was obtained. The ozonide was decomposed with excess sodium borohydride at -60° C. The reaction was concentrated in vacuo and the residue was partitioned between brine and ethyl acetate. The aqueous layer was extracted several more times with ethyl acetate and the combined organic extracts were dried over magnesium sulfate and the solvent was removed in vacuo. The residue was purified by flash chromatography with ethyl acetate as the eluent to afford 4-(3-Hydroxypropyl)-4-hydroxycyclohexanone ethylene ketal as an oil.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
[Compound]
Name
ozonide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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